3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
Description
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C12H14N2S/c1-9-4-3-5-11(8-9)14-10(2)12-13-6-7-15-12/h3-8,10,14H,1-2H3 |
InChI Key |
BCVRLYHCDOELQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline typically involves the reaction of 3-methylaniline with 2-bromo-1-(1,3-thiazol-2-yl)ethanone under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3-methylaniline attacks the carbonyl carbon of the bromoethanone, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Common solvents used include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to increase the reaction rate. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the thiazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Chlorine (Cl2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is an organic compound with the molecular formula . It is an aniline derivative that includes a thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms. The compound's structure features a methyl group and an ethyl side chain attached to the nitrogen atom of the aniline moiety.
Biological Activities
This compound has been investigated for potential biological activities, with preliminary studies suggesting it may possess antimicrobial and anti-inflammatory properties. It may interact with specific molecular targets, potentially inhibiting certain enzymes or receptors and influencing biochemical pathways. Further research is needed to fully elucidate the biological mechanisms of this compound.
Interaction Studies
Interaction studies of this compound focus on its binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, making it a candidate for further investigation in drug development. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses.
Comparable Compounds
Several compounds share structural similarities with this compound. These include:
- 2-Amino-5-methylthiazole Contains a thiazole ring but lacks an aniline moiety and is primarily used in agricultural applications.
- 4-Methylthiazole Has a similar thiazole structure but no ethyl side chain and exhibits distinct biological activities.
- N-(Thiazol-2-yl)-4-methylbenzene Features a thiazole ring attached to a different aromatic system and is focused on pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Heterocyclic Modifications
- Thiazole vs. Imidazole : Replacing the thiazole ring with a 1-methylimidazole group () introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. The sulfanyl linker in this compound may enhance metabolic stability compared to the ethylamine linker in the target compound .
- Thiazole Substitution Position : The 1,3-thiazol-2-yl group (target compound) vs. 1,3-thiazol-4-yl () affects molecular dipole moments and steric interactions. For example, 3-(2-methyl-1,3-thiazol-4-yl)aniline lacks the ethyl linker, reducing flexibility but increasing planarity .
Substituent Effects
- Electron-Withdrawing Groups : 3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline () features dual chloro substituents, which increase electrophilicity and may enhance reactivity in cross-coupling reactions compared to the methyl-substituted target compound .
- Halogenated Anilines : The 3-iodo derivative () introduces a heavy atom, which could improve crystallinity for X-ray studies (e.g., using SHELX or ORTEP-3, ) but may reduce solubility .
Linker Variations
- Ethyl vs.
- Sulfanyl vs. Amine Linkers : The sulfanyl bridge in offers resistance to enzymatic cleavage, a critical factor in prodrug design .
Research Implications
The structural diversity among these compounds highlights the importance of:
- Heterocyclic Optimization : Thiazole and imidazole rings offer distinct electronic profiles for targeting enzymes like kinases or proteases.
- Linker Engineering : Adjusting linker length and functional groups can balance conformational flexibility and metabolic stability.
- Substituent Tuning : Electron-donating (methyl) or withdrawing (chloro, iodo) groups modulate reactivity and bioavailability.
Further studies should explore the pharmacokinetic and pharmacodynamic profiles of these analogs, leveraging tools like SHELXL () for crystallographic analysis and LCMS/HPLC () for purity assessment.
Biological Activity
3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the molecular formula , featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of a methyl group and an ethyl side chain attached to the nitrogen atom of the aniline moiety enhances its reactivity and biological potential.
| Property | Details |
|---|---|
| Molecular Formula | |
| Thiazole Ring | Contains sulfur and nitrogen |
| Functional Groups | Methyl and ethyl substituents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which modulate various biochemical pathways. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, influencing cellular processes involved in inflammation and microbial resistance.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, with studies employing the dilution method to assess its activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has also been explored for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. The compound demonstrates cytotoxic effects on cancer cell lines, with IC50 values indicating promising activity comparable to established chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the thiazole ring and the phenyl moiety significantly influence the biological activities of this compound. Key findings include:
- Methyl Substitution : The presence of a methyl group at the para position of the phenyl ring enhances cytotoxicity .
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can affect enzyme inhibition potency and receptor binding affinity .
Case Study 1: Antimicrobial Efficacy
In a study assessing antimicrobial efficacy, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments were conducted to evaluate the cytotoxic effects on human cancer cell lines (e.g., A549 lung cancer cells). The results indicated that this compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to doxorubicin, a standard chemotherapy drug .
Q & A
Q. What are the common synthetic routes for 3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline, and how do reaction conditions influence yield?
- Methodological Answer : Two primary approaches are adapted from tetrazole-containing aniline syntheses (e.g., ):
- Classical Alkylation : React 3-methylaniline with 2-(1-bromoethyl)thiazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor progress via TLC and purify via column chromatography. Yields typically range from 40–60%, depending on stoichiometry and solvent choice .
- Microwave-Assisted Synthesis : Use microwave irradiation to accelerate the nucleophilic substitution between 3-methylaniline and thiazole derivatives. This method reduces reaction time (e.g., 30 minutes at 120°C) and improves yields (~70%) but requires optimization of microwave power and solvent polarity .
Key Consideration : The electron-withdrawing thiazole ring may slow alkylation; adding catalytic KI or phase-transfer agents (e.g., TBAB) can enhance reactivity .
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer :
- NMR Analysis : The aniline NH proton appears as a broad singlet near δ 5.5–6.0 ppm (DMSO-d₆). Thiazole protons resonate as distinct singlets (δ 7.2–8.1 ppm), while the methyl group on the ethyl linker splits into a doublet (δ 1.4–1.6 ppm, J = 6.8 Hz) .
- Mass Spectrometry (ESIMS) : The molecular ion [M+H]⁺ is expected at m/z ≈ 245.3, with fragmentation peaks at m/z 172 (loss of thiazole) and 120 (aniline backbone) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in EtOAc/hexane). Refine using SHELXL (space group analysis, R-factor < 5%) .
Advanced Research Questions
Q. How can enantiomers of this compound derivatives be separated, and what chiral analysis methods are recommended?
- Methodological Answer :
- Chiral Resolution : Use Supercritical Fluid Chromatography (SFC) with a Chiralpak® AD-H column and methanol/CO₂ co-solvent (40% methanol, 3 mL/min). Retention times vary by 1–2 minutes for enantiomers (e.g., ).
- Circular Dichroism (CD) : Confirm enantiopurity by CD spectra (190–300 nm). The thiazole’s π→π* transitions at 240 nm show mirror-image curves for R/S configurations .
Data Contradiction Note : Discrepancies in retention times may arise from column aging or solvent impurities; always validate with a racemic control .
Q. What strategies mitigate low yields in large-scale synthesis due to steric hindrance from the thiazole moiety?
- Methodological Answer :
- Catalytic Optimization : Replace traditional bases (e.g., K₂CO₃) with milder agents like DBU to reduce side reactions. For example, DBU in acetonitrile at 60°C increases yields to 75% by minimizing thiazole ring decomposition .
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, critical for scaling reactions with sensitive heterocycles (e.g., thiazole ring stability above 100°C) .
Case Study : A scaled-up batch (10 g) using flow reactors achieved 68% yield vs. 45% in batch mode, highlighting improved reproducibility .
Q. How do computational methods aid in predicting reactivity and regioselectivity for further functionalization?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electrophilic aromatic substitution (EAS) sites. The thiazole ring directs substitution to the aniline’s para position (ΔG‡ = 12.3 kcal/mol vs. 18.7 kcal/mol for meta) .
- MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar solvents stabilize transition states, reducing activation energy by ~15% .
Data Contradiction Analysis
Example Issue : Conflicting reports on the optimal catalyst for Suzuki-Miyaura coupling with thiazole derivatives.
- Resolution :
- shows Pd(dppf)Cl₂ in DMA/H₂O achieves 80% yield for similar couplings. However, reports lower yields (45%) with Pd(PPh₃)₄ in THF.
- Root Cause : DMA’s high polarity stabilizes Pd intermediates, while THF’s lower dielectric constant promotes catalyst aggregation. Always pre-activate catalysts in polar solvents for thiazole systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
